An In-depth Technical Guide to [2-(Pyridin-3-yloxy)phenyl]methanol (CAS 875454-50-5)
An In-depth Technical Guide to [2-(Pyridin-3-yloxy)phenyl]methanol (CAS 875454-50-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [2-(Pyridin-3-yloxy)phenyl]methanol (CAS 875454-50-5), a diaryl ether of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established synthetic methodologies to present a robust working profile. The guide covers physicochemical properties, a detailed, plausible two-step synthesis protocol involving an Ullmann condensation followed by aldehyde reduction, and expected analytical characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel diaryl ether compounds.
Introduction and Chemical Identity
[2-(Pyridin-3-yloxy)phenyl]methanol is a bi-aromatic molecule featuring a pyridine ring linked to a phenylmethanol moiety through an ether bond. This structural motif is a key pharmacophore in numerous biologically active compounds and a versatile building block in organic synthesis. The strategic placement of the pyridyl nitrogen and the hydroxyl group offers multiple points for further functionalization, making it an attractive scaffold for library synthesis in drug discovery programs.
It is important to note that the publicly available information for CAS number 875454-50-5 is sparse and sometimes contradictory, with some databases associating it with the isomeric compound [3-(pyridin-3-yloxy)phenyl]methanol[1][2]. This guide will focus on the structure corresponding to the IUPAC name [2-(Pyridin-3-yloxy)phenyl]methanol.
Molecular Structure
Caption: 2D Structure of [2-(Pyridin-3-yloxy)phenyl]methanol
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChemLite[3] |
| Molecular Weight | 201.22 g/mol | PubChemLite[3] |
| Monoisotopic Mass | 201.07898 Da | PubChemLite[3] |
| XlogP | 1.5 | PubChemLite[3] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Analogy |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Proposed Synthesis Methodology
The synthesis of [2-(Pyridin-3-yloxy)phenyl]methanol can be logically approached via a two-step sequence:
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Ullmann Condensation: Formation of the diaryl ether linkage between 2-hydroxybenzaldehyde and 3-bromopyridine to yield the intermediate, 2-(pyridin-3-yloxy)benzaldehyde.
-
Aldehyde Reduction: Selective reduction of the aldehyde functionality to the corresponding primary alcohol.
Caption: Proposed two-step synthesis workflow for [2-(Pyridin-3-yloxy)phenyl]methanol.
Step 1: Synthesis of 2-(pyridin-3-yloxy)benzaldehyde via Ullmann Condensation
The Ullmann condensation is a classic and robust method for the formation of diaryl ether bonds, typically catalyzed by copper[5][6]. Modern protocols often employ ligands to improve reaction efficiency and milder conditions.
Experimental Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq.), 3-bromopyridine (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.5 M.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(pyridin-3-yloxy)benzaldehyde as a solid[7].
Step 2: Reduction of 2-(pyridin-3-yloxy)benzaldehyde
The reduction of the aldehyde to the primary alcohol can be efficiently achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent[8][9][10][11].
Experimental Protocol:
-
Dissolve 2-(pyridin-3-yloxy)benzaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel to yield [2-(Pyridin-3-yloxy)phenyl]methanol.
Analytical Characterization (Predicted)
Due to the absence of published experimental spectra for [2-(Pyridin-3-yloxy)phenyl]methanol, the following section outlines the expected analytical data based on its chemical structure and typical values for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings, a singlet or a broad singlet for the hydroxyl proton, and a singlet for the benzylic methylene protons. The aromatic region (approx. δ 7.0-8.5 ppm) will likely exhibit complex splitting patterns due to spin-spin coupling. The benzylic protons (-CH₂OH) should appear as a singlet around δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) signal is expected to be a broad singlet that can vary in chemical shift depending on concentration and solvent.
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should display 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-160 ppm. The benzylic carbon (-CH₂OH) is anticipated to appear around δ 60-65 ppm.
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electrospray ionization (ESI), is predicted to show a prominent protonated molecular ion [M+H]⁺ at m/z 202.08626[3]. Other potential adducts include [M+Na]⁺ at m/z 224.06820[3]. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands:
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A strong, broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened by hydrogen bonding[12][13].
-
C-H stretching vibrations for the aromatic rings around 3100-3000 cm⁻¹.
-
C=C and C=N stretching vibrations within the aromatic rings in the 1600-1450 cm⁻¹ region.
-
A strong C-O stretching vibration for the alcohol at approximately 1050-1150 cm⁻¹[13].
-
C-O-C stretching vibrations for the diaryl ether linkage around 1250-1200 cm⁻¹.
Safety and Handling
While a specific safety data sheet for [2-(Pyridin-3-yloxy)phenyl]methanol is not available, precautions should be taken based on the safety information for its precursors and analogous compounds.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Precursor Hazards: 2-hydroxybenzaldehyde is an irritant. 3-bromopyridine is harmful if swallowed and causes skin and eye irritation. Sodium borohydride is a flammable solid that reacts with water to produce flammable hydrogen gas.
-
Solvent Hazards: DMSO can enhance skin absorption of other chemicals. Methanol is flammable and toxic. Handle all solvents with appropriate care.
Conclusion
[2-(Pyridin-3-yloxy)phenyl]methanol is a valuable chemical entity with significant potential in various fields of chemical research. This guide provides a comprehensive, albeit predictive, overview of its properties and a reliable synthetic pathway. The detailed protocols for the Ullmann condensation and subsequent aldehyde reduction offer a practical starting point for its synthesis in a laboratory setting. The expected analytical data provides a benchmark for the characterization of the synthesized compound. It is hoped that this guide will facilitate further research and application of this and related diaryl ether structures.
References
-
PubChemLite. [2-(pyridin-3-yloxy)phenyl]methanol (C12H11NO2). Available from: [Link]
-
The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Available from: [Link]
-
OrgoSolver. NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Available from: [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Available from: [Link]
-
ACS Publications. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Available from: [Link]
-
YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). Available from: [Link]
-
Chemistry LibreTexts. 18.4: Reduction of Aldehydes and Ketones. (2019). Available from: [Link]
-
Harvard University. Tables For Organic Structure Analysis. Available from: [Link]
-
ChemBuyersGuide.com, Inc. Angene International Limited (Page 991). Available from: [Link]
-
珠海奥博 biotech Co., Ltd. (3-(pyridin-3-yloxy)phenyl)methanol - CAS:875454-50-5. Available from: [Link]
-
PubChem. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
NIST WebBook. 2,6-Pyridinedimethanol. Available from: [Link]
-
PubChem. [3-(Pyridin-3-yloxy)phenyl]methanol | C12H11NO2 | CID 69248600. Available from: [Link]
-
郑州春秋化工有限公司. 3-(3-吡啶氧基)苯甲醇_CAS:875454-50-5. Available from: [Link]
- Google Patents. CN109776400B - Preparation method of (R)-phenyl(pyridine-2-yl)methanol derivative.
-
ResearchGate. Use of Pyridine as Cocatalyst for the Synthesis of 2-Carboxy- Substituted Diphenyl Ethers by Ullmann-Goldberg Condensation. (1995). Available from: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]
-
ResearchGate. The calculated IR spectrum of the methanol monomer and dimer (pink.... Available from: [Link]
-
Doc Brown's Chemistry. CH3OH infrared spectrum of methanol. Available from: [Link]
-
NIST WebBook. Pyridine, 2-(1-methylethyl)-. Available from: [Link]
-
CompTox Chemicals Dashboard. diphenyl(pyridin-2-yl)methanol Properties. Available from: [Link]
-
Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. (2022). Available from: [Link]
-
Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Available from: [Link]
-
Scribd. 2-Phenylethanol Mass Spectrum Interpretation | PDF. Available from: [Link]
Sources
- 1. [3-(Pyridin-3-yloxy)phenyl]methanol | C12H11NO2 | CID 69248600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-ßÁà¤Ñõ»ù)±½¼×´¼_CAS:875454-50-5 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]
- 3. PubChemLite - [2-(pyridin-3-yloxy)phenyl]methanol (C12H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. 2-(pyridin-3-yloxy)benzaldehyde | 887344-42-5 [sigmaaldrich.com]
- 8. orgosolver.com [orgosolver.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
